molecular formula C3ClF5O B1346615 Chloropentafluoroacetone CAS No. 79-53-8

Chloropentafluoroacetone

Cat. No. B1346615
CAS RN: 79-53-8
M. Wt: 182.47 g/mol
InChI Key: OJUUDWYPNQALHZ-UHFFFAOYSA-N
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Description

Chloropentafluoroacetone is a chemical compound with the molecular formula C3ClF5O . It is a molecular structure that can be viewed using Java or Javascript .


Synthesis Analysis

The synthesis of Chloropentafluoroacetone involves a primary breakdown into carbon monoxide, CF3· and CF2Cl· radicals . An alternative mode of decomposition which becomes more important at shorter wavelengths involves the production of chlorine atoms and CF3COCF2 radicals .


Molecular Structure Analysis

The molecular structure of Chloropentafluoroacetone is C3ClF5O . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The photolysis of Chloropentafluoroacetone with UV light of wavelength 3130 Å has been shown to involve a primary breakdown into carbon monoxide, CF3· and CF2Cl· radicals . An alternative mode of decomposition which becomes more important at shorter wavelengths involves the production of chlorine atoms and CF3COCF2 radicals .


Physical And Chemical Properties Analysis

Chloropentafluoroacetone has a molecular weight of 182.477 . It has a boiling point of 280.9 K and a density of 1.602 g/cm3 .

Scientific Research Applications

Fluorescence Studies

Chloropentafluoroacetone (CPFA) exhibits significant fluorescence properties. Samant and Yarwood (1970) investigated its fluorescence in the gaseous state at room temperature. They found the fluorescence ranged from 337 nm to over 560 nm, with a maximum intensity at 420 nm. This characteristic was unaffected by low pressures of oxygen, and the energy of the first excited singlet state was estimated at about 83 kcal. The fluorescent yield at high pressures was found to be independent of the nature of the gas used to attain the high pressure, providing insights into the fluorescence mechanisms of this compound (Samant & Yarwood, 1970).

Chemical Synthesis

Middleton and Bingham (1983) utilized CPFA as a source of the trifluoromethyl group in the synthesis of novel α-trifluoromethylarylacetic acids. These compounds, including an analog of ibuprofen, showed similar anti-inflammatory and analgesic properties to ibuprofen, demonstrating CPFA's role in medicinal chemistry (Middleton & Bingham, 1983).

Phosphorescence Studies

Additionally, CPFA's phosphorescence at 77 °K was reported by Samant and Yarwood (1970). The energy of the triplet state was estimated to be 74 kcal, and they observed that substituting a chlorine atom in fluorinated aliphatic ketones changes radiative and non-radiative rate constants from the triplet state at 77 °K (Samant & Yarwood, 1970).

Photolysis Research

The photolysis of CPFA was explored by Majer, Olavesen, and Robb (1969). They discovered that its primary breakdown under ultraviolet light involves the formation of carbon monoxide and radical species. This study contributes to the understanding of the photodecomposition mechanisms of perhalogenated ketones (Majer, Olavesen, & Robb, 1969).

Interactions with Alkylthiosilanes

Research by Abel, Walker, and Wingfield (1968) demonstrated thatCPFA, along with other perhalogeno-ketones, can cause fission of the silicon-sulfur bonds in alkylthiosilanes and disilthianes, forming alkoxysilanes. This reaction is significant in the field of organosilicon chemistry, providing a pathway to synthesize various alkoxysilane compounds, which are important in materials science and catalysis (Abel, Walker, & Wingfield, 1968).

Photoelectron Spectroscopy

The photoelectron spectra of CPFA have been studied to understand its electronic structure. Young and Cheng (1976) analyzed its ionization energies and made molecular orbital assignments. Such studies are crucial for understanding the electronic properties of halogenated compounds, which is valuable in fields like material science and chemical sensing (Young & Cheng, 1976).

Safety And Hazards

Chloropentafluoroacetone is toxic if swallowed and in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-chloro-1,1,3,3,3-pentafluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF5O/c4-2(5,6)1(10)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUUDWYPNQALHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073152
Record name 2-Propanone, 1-chloro-1,1,3,3,3-pentafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloropentafluoroacetone

CAS RN

79-53-8
Record name 1-Chloro-1,1,3,3,3-pentafluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloropentafluoroacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-chloro-1,1,3,3,3-pentafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
JR Majer, C Olavesen, JC Robb - Journal of the Chemical Society A …, 1969 - pubs.rsc.org
The photolysis of chloropentafluoroacetone with uv light of wavelength 3130 Å has been shown to involve a primary breakdown into carbon monoxide, CF3· and CF2Cl· radicals. An …
Number of citations: 6 pubs.rsc.org
HS Samant, AJ Yarwood - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
The fluorescence of chloropentafluoroacetone in the gaseous state at room temperature is reported. The fluorescence extends from 337 nm to greater than 560 nm with a maximum …
Number of citations: 3 cdnsciencepub.com
HS Samant, AJ Yarwood - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
The phosphorescence of chloropentafluoroacetone at 77 K is reported and the energy of the triplet state is estimated to be 74 kcal. The phosphorescence lifetimes and the relative …
Number of citations: 1 cdnsciencepub.com
PA Hackett, D Phillips - The Journal of Physical Chemistry, 1974 - ACS Publications
… Absorption, fluorescence,phosphorescence, fluorescence excitation, andphosphorescence excitation spectra for 1 -chloropentafluoroacetone (CPFA), 1,3-dichlorotetrafluoroacetone (…
Number of citations: 13 pubs.acs.org
H Samant - 1970 - macsphere.mcmaster.ca
When chloropentafluoroacetone in the gas phase at room temperature is electronically excited in the ultraviolet region, emission is observed. This emission is assigned to a transition …
Number of citations: 0 macsphere.mcmaster.ca
VY Young, KL Cheng - The Journal of Chemical Physics, 1976 - pubs.aip.org
… The parameters for chloroacetone and chloropentafluoroacetone were standard bond … chloropentafluoroacetone, molecules with one chlorine atom, a single broad band is seen for the …
Number of citations: 26 pubs.aip.org
HW Roesky - Journal of fluorine chemistry, 1985 - Elsevier
… By-products, which are formed in small amounts, are the very toxic chloropentafluoroacetone and perfluoropropionic acid fluoride. The …
Number of citations: 8 www.sciencedirect.com
RE Banks, N Dickinson, AP Morrissey… - Journal of fluorine …, 1984 - Elsevier
Details are given for the preparation of heptafluoro-2-nitrosopropane and 1-chlorohexafluoro-2-nitrosopropane via the routes CF 3 CFCF 2 → [with CsFR F CO 2 Ag (R F = CF 3 , n…
Number of citations: 7 www.sciencedirect.com
RA Braun - The Journal of Organic Chemistry, 1966 - ACS Publications
… or chloropentafluoroacetone and the appropriate alcohol. c The fluorine nmr … shown above, triethyl orthoformate (29.6 g, 0.20 mole) and chloropentafluoroacetone (110.0 …
Number of citations: 10 pubs.acs.org
G Kadiwar, CT Dewberry, GS Grubbs… - 65th International …, 2010 - ui.adsabs.harvard.edu
The pure rotational spectra of the two title molecules have been recorded using a chirped pulse Fourier transform microwave (CP-FTMW) spectrometer and also using a Balle-Flygare …
Number of citations: 2 ui.adsabs.harvard.edu

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